Daphniyunnine D
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Overview
Description
Daphniyunnine D is a natural product found in Daphniphyllum paxianum with data available.
Scientific Research Applications
Alkaloid Isolation and Structural Characterization
Daphniyunnine D is an alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. It is characterized as an unusual C-22 nor-Daphniphyllum alkaloid. The structural characterization of this compound was achieved using spectroscopic methods and confirmed through single-crystal X-ray diffraction analysis. This research is significant as it contributes to the understanding of the chemical diversity and complexity of natural compounds derived from plants (Zhang et al., 2006).
Synthetic Studies and Chemical Synthesis
There have been significant efforts in the synthetic construction of the tricyclic core of Daphniyunnine D, which is a part of the calyciphylline A-type Daphniphyllum alkaloids. These studies involve complex chemical reactions such as the intramolecular Pauson-Khand reaction, demonstrating the challenges and innovation in synthetic organic chemistry for replicating complex natural products (Darses et al., 2012).
Cytotoxicity Evaluation
Daphniyunnine D has shown cytotoxicity against tumor cell lines, indicating its potential in cancer research. It exhibited IC50 values of 3.0 and 0.6 microM against P-388 and A-549 tumor cell lines, respectively. This finding highlights the potential of Daphniyunnine D and related compounds in the development of new anticancer therapies (Zhang et al., 2006).
Application in Total Synthesis of Related Alkaloids
The study of Daphniyunnine D contributes to the broader field of total synthesis of complex natural products. For example, the synthesis of Hybridaphniphylline B, a Daphniphyllum alkaloid with a highly complex structure, benefited from the understanding of compounds like Daphniyunnine D (Zhang et al., 2018).
properties
Product Name |
Daphniyunnine D |
---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6S,10S,16R)-16-hydroxy-2,6-dimethyl-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-14,20-dione |
InChI |
InChI=1S/C21H27NO3/c1-11-9-22-10-12-3-4-13-15(23)8-20(25)5-6-21(17(13)20)18(24)14(11)7-16(22)19(12,21)2/h11-12,14,16,25H,3-10H2,1-2H3/t11-,12-,14-,16-,19-,20-,21+/m1/s1 |
InChI Key |
BASSTWHCAWRGHM-QXLLIFFRSA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@@](CC[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)(CC4=O)O |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CCC56C3(C2CC1C6=O)C)(CC4=O)O |
synonyms |
daphniyunnine D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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